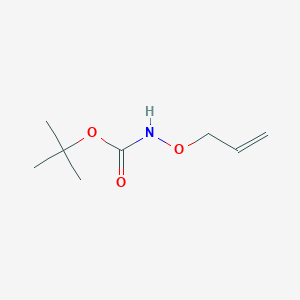
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an allylhydroxylamine. The Boc group is widely used in organic synthesis to protect amines due to its stability under various reaction conditions and its ease of removal when necessary. The allylhydroxylamine moiety introduces an allyl group, which can participate in various chemical reactions, making Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) can be synthesized through a multi-step processThe Boc protection is typically achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or dimethylaminopyridine (DMAP) under mild conditions . The allyl group can be introduced through O-allylation using allyl bromide in the presence of a base like potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) follows similar synthetic routes but often employs more scalable and cost-effective methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Primary amines.
Substitution: Free amines or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) primarily involves its role as a protecting group and a reactive intermediate. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in various chemical reactions, including nucleophilic substitution and addition reactions . The allyl group can undergo reactions such as cross-coupling and metathesis, further expanding the compound’s utility in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-O-tosylhydroxylamine: Similar to Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) but with a tosyl group instead of an allyl group.
N-Boc-O-methylhydroxylamine: Features a methyl group instead of an allyl group.
N-Cbz-O-allylhydroxylamine: Similar to Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) but with a carbobenzoxy (Cbz) protecting group.
Uniqueness
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) is unique due to the presence of both the Boc protecting group and the allyl group. This combination allows for selective protection of the amine functionality while providing a reactive allyl group for further chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
195708-27-1 |
|---|---|
Molekularformel |
C8H15NO3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
tert-butyl N-prop-2-enoxycarbamate |
InChI |
InChI=1S/C8H15NO3/c1-5-6-11-9-7(10)12-8(2,3)4/h5H,1,6H2,2-4H3,(H,9,10) |
InChI-Schlüssel |
WJDMEFFCDTZGCZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NOCC=C |
Kanonische SMILES |
CC(C)(C)OC(=O)NOCC=C |
Synonyme |
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















